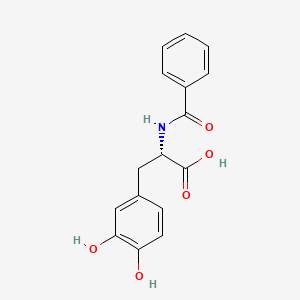

N-Benzoyl-3-hydroxy-L-tyrosine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Benzoyl-3-hydroxy-L-tyrosine is a useful research compound. Its molecular formula is C16H15NO5 and its molecular weight is 301.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Neuropharmacology

NBHT is being investigated as a potential therapeutic agent for neurodegenerative diseases. Its structural similarity to natural amino acids allows it to interact with neurotransmitter systems, which is crucial for developing treatments for conditions such as Alzheimer's and Parkinson's diseases. The compound's ability to modulate neurotransmitter levels may contribute to neuroprotective effects, making it a candidate for further research in this area .

Antioxidant Properties

Research indicates that NBHT exhibits antioxidant properties, which can help mitigate oxidative stress in biological systems. Oxidative stress is linked to various diseases, including cardiovascular diseases and cancer. The compound's role in reducing reactive oxygen species (ROS) could be pivotal in developing strategies to combat oxidative damage .

Medicinal Chemistry

In medicinal chemistry, NBHT is recognized for its potential as a lead compound in drug discovery. Its unique structure allows for modifications that can enhance its pharmacological profile. Studies have shown that derivatives of NBHT can exhibit improved efficacy and reduced toxicity compared to traditional drugs .

Table 1: Summary of Case Studies Involving this compound

化学反応の分析

Amidation and Acylation Reactions

The benzamide group in N-Benzoyl-3-hydroxy-L-tyrosine can undergo further amidation or acylation to create derivatives with tailored properties.

-

Benzoylation of Tyrosine :

The parent compound is synthesized via benzoylation of tyrosine using benzoyl chloride or benzoic acid derivatives. Reaction conditions often involve dimethylformamide (DMF) as a solvent and triethylamine (TEA) as a base, achieving yields >80% . -

Coupling with Amines :

Using carbodiimide-based reagents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP), the carboxyl group reacts with amines to form amides. For example, coupling with ethanolamine derivatives produces ether-linked analogs .

| Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Benzoylation | Benzoyl chloride, DMF, TEA, 0°C → RT | 81–85% | |

| Carboxyl-amine coupling | EDC, DMAP, CH₂Cl₂, RT, 12–24h | 70–90% |

Esterification and Hydrolysis

The carboxyl group undergoes esterification to improve solubility or enable further functionalization.

-

Ethyl/Methyl Ester Formation :

Treatment with ethanol or methanol in the presence of acid catalysts (e.g., HCl) yields ethyl or methyl esters, which are intermediates for protease assays . -

Hydrolysis :

Alkaline hydrolysis (e.g., NaOH or K₂CO₃ in methanol/water) regenerates the free carboxylic acid .

| Reaction Type | Conditions | Application | Reference |

|---|---|---|---|

| Esterification | Ethanol/HCl, reflux | Substrate for chymotrypsin assays | |

| Hydrolysis | 5% NaOH, RT, 2h | Deprotection for further reactions |

Etherification of the Phenolic Hydroxyl Group

The phenolic -OH group participates in Mitsunobu reactions to form ethers, enabling side-chain modifications.

-

Mitsunobu Reaction :

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the hydroxyl group reacts with alcohols (e.g., propargyl alcohol) to form ethers. This method achieves ~85% yield for propargyl ether derivatives .

| Reagent System | Alcohol | Yield | Reference |

|---|---|---|---|

| DEAD/PPh₃, tetrahydrofuran | Propargyl alcohol | 84–85% | |

| Di-tert-butyl azodicarboxylate | Ethanolamine derivatives | 81% |

Enzymatic Modifications

This compound serves as a substrate or inhibitor in enzymatic pathways:

-

Neurotransmitter Biosynthesis :

As a tyrosine analog, it interacts with enzymes like tyrosine hydroxylase (TH) and dopa decarboxylase, altering dopamine synthesis kinetics . -

4-Hydroxyphenylpyruvate Dioxygenase Inhibition :

Derivatives like nitisinone (NTBC) competitively inhibit this enzyme, impacting tyrosine catabolism .

| Enzyme | Role | Effect | Reference |

|---|---|---|---|

| Tyrosine hydroxylase (TH) | Converts tyrosine to L-DOPA | Altered activity in presence of NTBC | |

| Dopa decarboxylase | Converts L-DOPA to dopamine | Substrate competition |

Spectral and Physicochemical Data

Key properties of this compound include:

特性

CAS番号 |

33515-38-7 |

|---|---|

分子式 |

C16H15NO5 |

分子量 |

301.29 g/mol |

IUPAC名 |

(2S)-2-benzamido-3-(3,4-dihydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C16H15NO5/c18-13-7-6-10(9-14(13)19)8-12(16(21)22)17-15(20)11-4-2-1-3-5-11/h1-7,9,12,18-19H,8H2,(H,17,20)(H,21,22)/t12-/m0/s1 |

InChIキー |

WGTPJOPXQRPTDE-LBPRGKRZSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)O |

異性体SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC(=C(C=C2)O)O)C(=O)O |

正規SMILES |

C1=CC=C(C=C1)C(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)O |

配列 |

X |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。